molecular formula C6H12Si B6172713 trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane CAS No. 61227-94-9

trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane

Cat. No.: B6172713
CAS No.: 61227-94-9
M. Wt: 115.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane is an organosilicon compound with the molecular formula C6H12Si. It is a derivative of trimethylsilylacetylene, where the hydrogen atoms on the terminal carbon are replaced by deuterium atoms. This compound is often used in organic synthesis as a protective group for alkynes and in various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane typically involves large-scale reactions using the above methods, with careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is essential for the production of the deuterated version of the compound.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as sodium hydride or potassium tert-butoxide, used in substitution reactions.

    Hydrosilylation Catalysts: Such as platinum or rhodium complexes.

Major Products:

    Substituted Alkynes: Formed from substitution reactions.

    Coupled Products: Formed from palladium-catalyzed coupling reactions.

    Hydrosilylated Products: Formed from hydrosilylation reactions.

Mechanism of Action

The mechanism of action of trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane in chemical reactions involves the activation of the silicon-carbon bond, which can then participate in various transformations. The trimethylsilyl group acts as a protecting group, stabilizing the alkyne and preventing unwanted side reactions. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the alkyne and promoting the transfer of the silyl group.

Comparison with Similar Compounds

    Trimethylsilylacetylene: The non-deuterated version of the compound.

    Trimethylsilylpropyne: Another similar compound with a different substitution pattern on the alkyne.

    Trimethylsilylbutyne: A longer-chain alkyne with a trimethylsilyl group.

Uniqueness: Trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane is unique due to the presence of deuterium atoms, which makes it particularly useful in isotope labeling studies. The deuterium atoms provide a distinct NMR signal, allowing for detailed analysis of reaction mechanisms and molecular structures .

Properties

CAS No.

61227-94-9

Molecular Formula

C6H12Si

Molecular Weight

115.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.